Choline bromide (D13)
Overview
Description
Choline bromide (D13) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, where the non-deuterated precursor is subjected to deuterium gas under controlled conditions. The process is optimized to ensure high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form deuterated amines or other reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated amines.
Scientific Research Applications
Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can be used to study reaction mechanisms and the role of specific atoms in biological processes.
Comparison with Similar Compounds
Similar Compounds
Choline Bromide: A non-deuterated analog of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide.
Deuterated Choline Chloride: Another deuterated compound with similar applications in research.
Uniqueness
Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide is unique due to its specific deuteration pattern, which allows for precise tracing and analysis in scientific studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-TYBPHYHNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745790 | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-64-1 | |
Record name | Ethan-1,1,2,2-d4-aminium, 2-hydroxy-N,N,N-tri(methyl-d3)-, bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203645-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203645-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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